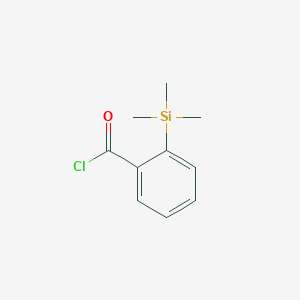

2-(Trimethylsilyl)benzoyl chloride

Description

2-(Trimethylsilyl)benzoyl chloride is a silicon-substituted derivative of benzoyl chloride, featuring a trimethylsilyl (-Si(CH₃)₃) group at the ortho position of the aromatic ring. This modification introduces unique steric and electronic properties, distinguishing it from other benzoyl chloride derivatives. The trimethylsilyl group is both bulky and weakly electron-donating due to the σ-π conjugation of silicon, which can influence reactivity in acylations and nucleophilic substitutions.

Propriétés

Numéro CAS |

100475-98-7 |

|---|---|

Formule moléculaire |

C10H13ClOSi |

Poids moléculaire |

212.75 g/mol |

Nom IUPAC |

2-trimethylsilylbenzoyl chloride |

InChI |

InChI=1S/C10H13ClOSi/c1-13(2,3)9-7-5-4-6-8(9)10(11)12/h4-7H,1-3H3 |

Clé InChI |

CLMNKQSTJHNSMB-UHFFFAOYSA-N |

SMILES |

C[Si](C)(C)C1=CC=CC=C1C(=O)Cl |

SMILES canonique |

C[Si](C)(C)C1=CC=CC=C1C(=O)Cl |

Synonymes |

Benzoyl chloride, 2-(trimethylsilyl)- (9CI) |

Origine du produit |

United States |

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles

La trétinoïne tocoféryl est synthétisée par estérification de l'acide rétinoïque tout-trans (trétinoïne) avec l'alpha-tocophérol (vitamine E). La réaction implique généralement la dissolution de la trétinoïne dans un solvant approprié comme le dichlorométhane, suivie de l'ajout d'alpha-tocophérol et d'un catalyseur pour faciliter le processus d'estérification . Le mélange réactionnel est ensuite soumis à des conditions qui favorisent la formation d'ester, telles que le chauffage et l'agitation.

Méthodes de production industrielle

Dans les milieux industriels, la production de trétinoïne tocoféryl implique des processus d'estérification à grande échelle dans des conditions contrôlées pour garantir un rendement et une pureté élevés. La réaction est effectuée dans des réacteurs équipés de systèmes de contrôle de la température et de la pression. Après la réaction, le produit est purifié en utilisant des techniques telles que la chromatographie pour éliminer les impuretés .

Analyse Des Réactions Chimiques

Applications de recherche scientifique

La trétinoïne tocoféryl a un large éventail d'applications de recherche scientifique :

Mécanisme d'action

La trétinoïne tocoféryl exerce ses effets par un mécanisme d'action double :

Applications De Recherche Scientifique

Tretinoin tocoferil has a wide range of scientific research applications:

Chemistry: It is used in studies related to photostability and oxidative degradation of retinoid compounds.

Medicine: Tretinoin tocoferil is used in the treatment of skin conditions such as acne, photoaging, and skin ulcers. .

Mécanisme D'action

Tretinoin tocoferil exerts its effects through a dual-action mechanism:

Tretinoin: Promotes cell turnover and reduces the cohesion of follicular epithelial cells, preventing the formation of new acne lesions.

Tocoferil: Acts as an antioxidant, protecting cells from oxidative stress by neutralizing free radicals.

Synergistic Effect: The combination of tretinoin and tocoferil allows for better penetration and efficacy, targeting the root causes of acne and aging while promoting overall skin health.

Comparaison Avec Des Composés Similaires

Structural and Electronic Effects of Substituents

The reactivity and applications of substituted benzoyl chlorides are heavily influenced by the nature of their substituents. Below is a comparative analysis:

2-(Trifluoromethyl)benzoyl Chloride

- Substituent : Trifluoromethyl (-CF₃) at the ortho position.

- Electronic Effects : Strong electron-withdrawing via inductive effects, reducing electron density at the carbonyl carbon.

- Reactivity : Enhanced electrophilicity accelerates nucleophilic acyl substitution, making it valuable in synthesizing agrochemicals and pharmaceuticals under stringent regulatory frameworks .

- Applications : Key intermediate in fluorinated drug candidates (e.g., kinase inhibitors).

Benzoyl Chloride, 2-(Methylthio)-

- Substituent : Methylthio (-SCH₃) at the ortho position.

- Electronic Effects : Weak electron-donating via sulfur’s lone pairs, slightly deactivating the carbonyl.

- Reactivity : Moderate electrophilicity; used in thioether-linked polymer precursors and specialty chemicals. Market projections indicate growth in Asia-Pacific due to industrial demand .

2-Fluoro-3-(Trifluoromethyl)benzoyl Chloride

- Substituent : Fluorine and trifluoromethyl groups at adjacent positions.

- Electronic Effects : Combined electron-withdrawing effects increase carbonyl polarization, enhancing reactivity toward amines and alcohols.

- Applications : Building block for fluorinated liquid crystals and bioactive molecules .

2-(Chlorothio)-benzoyl Chloride

- Substituent : Chlorothio (-SCl) at the ortho position.

- Reactivity: Dual electrophilic sites (carbonyl and SCl) enable diverse transformations, including thioesterifications.

2-(Trimethylsilyl)benzoyl Chloride

- Substituent : Trimethylsilyl (-Si(CH₃)₃) at the ortho position.

- Electronic Effects : Weak electron-donating and steric shielding reduce carbonyl reactivity compared to -CF₃ analogs.

- Applications : Likely used in silicon-containing polymer synthesis or as a protecting group in multistep organic reactions.

Comparative Data Table

Reactivity in Reductive Pathways

Electrochemical studies on benzoyl chloride derivatives reveal substituent-dependent mechanisms. For example:

- Benzoyl chloride (unsubstituted): Reduces to stilbene dibenzoate via radical coupling in acetonitrile .

- Benzoyl fluoride : Forms benzyl benzoate via stabilized anion radicals, a pathway mimicked by benzoyl chloride in the presence of pyridine .

- 2-(Trimethylsilyl)benzoyl chloride : Expected to exhibit slower radical coupling due to steric hindrance, favoring alternative pathways like anion radical stabilization.

Market and Regulatory Considerations

- 2-(Trifluoromethyl)benzoyl chloride : Dominates in pharmaceuticals, subject to strict environmental and safety regulations .

- Benzoyl chloride, 2-(methylthio)- : Growing demand in emerging markets, with cost-effective production in China .

- 2-(Trimethylsilyl)benzoyl chloride : Likely a niche product with specialized applications, requiring compliance with silicon-handling protocols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.